- Transesterification catalyzed by iron(III) β-diketonate speciesTetrahedron, 2011, 67(9), 1640-1648,
Cas no 97415-09-3 (D-(-)-Mandelic Acid Benzyl Ester)

D-(-)-Mandelic Acid Benzyl Ester Chemical and Physical Properties
Names and Identifiers
-
- (R)-Benzyl 2-hydroxy-2-phenylacetate
- Benzyl D-(-)-Mandelate
- (R)-benzyl Mandelate
- Benzyl (R)-(?)-mandelate
- C15H14O3
- D-(-)-Mandelic Acid Benzyl Ester
- Benzyl D-mandelate
- Benzyl (R)-(-)-mandelate
- benzyl (2R)-2-hydroxy-2-phenylacetate
- D-Mandelic Acid Benzyl Ester
- (-)-Mandelic acid benzyl ester
- JFKWZVQEMSKSBU-CQSZACIVSA-N
- HMS3650E03
- (R)-Hydroxyphenylacetic acid benzyl ester
- AB0031301
- M1354
- X4324
- ST24026442
- HYDROXY-PHENYL-ACETIC ACID BENZYL ESTER
- Benzeneacetic acid, α-hydroxy-, phenylmethyl ester, (R)- (ZCI)
- (R)-Benzyl2-hydroxy-2-phenylacetate
- D
- Benzyl (2R)-hydroxy(phenyl)acetate
- Benzyl (R)-(-)-mandelate, 99%
- DTXSID50357490
- Benzeneacetic acid,a-hydroxy-,phenylmethyl ester,(ar)-
- SR-01000946772-1
- SR-01000946772
- MFCD00674031
- SCHEMBL2231648
- F16500
- 97415-09-3
- AKOS005256826
-
- MDL: MFCD00674031
- Inchi: 1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m1/s1
- InChI Key: JFKWZVQEMSKSBU-CQSZACIVSA-N
- SMILES: [C@H](C1C=CC=CC=1)(O)C(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 242.094
- Monoisotopic Mass: 242.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 46.5
- Tautomer Count: nothing
- XLogP3: 2.7
Experimental Properties
- Color/Form: Powder
- Density: 1.204
- Melting Point: 104-107 °C (lit.)
- Boiling Point: 387 ºC
- Flash Point: 163 ºC
- Refractive Index: -34 ° (C=1, CH3CN)
- PSA: 46.53000
- LogP: 2.46340
- Optical Activity: [α]25/D −55°, c = 1 in chloroform
- Solubility: Not determined
- Specific Rotation: -55 ° (c=1, CHCl3)
D-(-)-Mandelic Acid Benzyl Ester Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:Sealed in dry,Room Temperature
D-(-)-Mandelic Acid Benzyl Ester Customs Data
- HS CODE:29181990
D-(-)-Mandelic Acid Benzyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M162538-10g |
D-(-)-Mandelic Acid Benzyl Ester |
97415-09-3 | 10g |
$75.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R45900-5g |
(R)-Benzyl mandelate |
97415-09-3 | 5g |
¥46.0 | 2021-09-04 | ||
TRC | M162538-100g |
D-(-)-Mandelic Acid Benzyl Ester |
97415-09-3 | 100g |
$305.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151939-100g |
D-(-)-Mandelic Acid Benzyl Ester |
97415-09-3 | >98.0%(HPLC) | 100g |
¥581.90 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151939-25G |
D-(-)-Mandelic Acid Benzyl Ester |
97415-09-3 | >98.0%(HPLC) | 25g |
¥188.90 | 2023-09-04 | |
eNovation Chemicals LLC | D404015-1kg |
(R)-Benzyl mandelate |
97415-09-3 | 97% | 1kg |
$900 | 2024-06-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205486-1g |
(R)-benzyl Mandelate, |
97415-09-3 | 1g |
¥150.00 | 2023-09-05 | ||
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80597-5mg |
(-)-Mandelic acid benzyl ester |
97415-09-3 | 98.0% | 5mg |
¥160 | 2021-05-07 | |
1PlusChem | 1P003OKS-5g |
(R)-Benzyl 2-hydroxy-2-phenylacetate |
97415-09-3 | 98% | 5g |
$4.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110678-100g |
(R)-Benzyl mandelate |
97415-09-3 | 98% | 100g |
¥106.00 | 2024-04-23 |
D-(-)-Mandelic Acid Benzyl Ester Production Method
Production Method 1
1.2 Reagents: Ammonium chloride Solvents: Water
Production Method 2
- Preparation of optically active condensation products of optically active aromatic hydroxycarboxylic acids, Japan, , ,
Production Method 3
- Preparation of amino acid derivatives as thrombin inhibitors, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Oxygen Solvents: Toluene ; 14.5 h, rt
- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives by C4-Symmetric, Vanadate-Centered, Tetrakisvanadyl(V) Clusters Derived from N-Salicylidene-α-aminocarboxylatesJournal of Organic Chemistry, 2007, 72(22), 8175-8185,
Production Method 5
1.2 Reagents: Water
- Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amidesProceedings of the National Academy of Sciences of the United States of America, 2006, 103(10), 3522-3527,
Production Method 6
1.2 3 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; 5 min, rt
- In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalystChemical Communications (Cambridge, 2012, 48(76), 9465-9467,
Production Method 7
- Preparation of amino acid derivatives for use as thrombin inhibitors, United States, , ,
Production Method 8
- An improved process for preparing optically active phosphate esters as intermediate for HMG-CoA reductase inhibitors, India, , ,
Production Method 9
1.2 Solvents: Dichloromethane
- Expanding the utility of proteases in synthesis: broadening the substrate acceptance in non-coded amide bond formation using chemically modified mutants of subtilisinTetrahedron: Asymmetry, 2001, 12(2), 249-261,
Production Method 10
- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives Catalyzed by Reusable, Polystyrene-Supported Chiral N-Salicylidene Oxidovanadium tert-LeucinatesAdvanced Synthesis & Catalysis, 2011, 353(8), 1234-1240,
Production Method 11
- Optically active polyamides having an (-)-anti head-to-head coumarin dimer component. 3. Chiral recognition abilityBulletin of the Chemical Society of Japan, 1987, 60(9), 3341-5,
Production Method 12
1.2 48 h, 0 °C
- Kinetic Resolution of Racemic Mandelic Acid Esters by N,N'-Dioxide-Scandium-Complex-Catalyzed Enantiomer-Selective AcylationChemistry - A European Journal, 2014, 20(48), 15884-15890,
Production Method 13
- Polymer and silica supported tridentate Schiff base vanadium catalysts for the asymmetric oxidation of ethyl mandelate - activity, stability and recyclabilityAdvanced Synthesis & Catalysis, 2008, 350(17), 2823-2834,
Production Method 14
- Preparation of arylacetic acid monoesters as intermediates for prostaglandins and other natural products, European Patent Organization, , ,
D-(-)-Mandelic Acid Benzyl Ester Raw materials
- D-(-)-Mandelic acid
- Benzyl alcohol
- Methyl (R)-(-)-Mandelate
- (S)-(+)-Mandelic Acid
- Benzyl DL-Mandelate
D-(-)-Mandelic Acid Benzyl Ester Preparation Products
D-(-)-Mandelic Acid Benzyl Ester Related Literature
-
Juan Liu,Soumya Mukherjee,Fei Wang,Roland A. Fischer,Jian Zhang Chem. Soc. Rev. 2021 50 5706
-
András Mravik,Zsolt B?cskei,Zoltán Katona,Imre Markovits,Gyu?rgy Pokol,Dóra K. Menyhárd,Elemér Fogassy Chem. Commun. 1996 1983
-
Tammy Ladduwahetty Contemp. Org. Synth. 1996 3 243
-
Shiue-Shien Weng,Hsin-Chun Li,Teng-Mao Yang RSC Adv. 2013 3 1976
-
Kenneth L. Shepard,John I. Stevens J. Chem. Soc. D 1971 951
Additional information on D-(-)-Mandelic Acid Benzyl Ester
Research Brief on D-(-)-Mandelic Acid Benzyl Ester (CAS: 97415-09-3): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
D-(-)-Mandelic Acid Benzyl Ester (CAS: 97415-09-3) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its chiral properties and versatile applications. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enantiomerically pure pharmaceuticals. This research brief consolidates the latest findings on this compound, focusing on its synthetic utility, biological activities, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of D-(-)-Mandelic Acid Benzyl Ester as a chiral building block for the synthesis of novel α-hydroxy acid derivatives with enhanced pharmacological profiles. The research team developed an optimized catalytic asymmetric synthesis route using this compound as a precursor, achieving excellent enantioselectivity (ee >99%) and yield (92%). These derivatives showed promising activity as potential antimicrobial agents, with several analogs exhibiting potent inhibition against drug-resistant bacterial strains.
In pharmaceutical formulation research, D-(-)-Mandelic Acid Benzyl Ester has been investigated for its potential in improving drug delivery systems. A recent patent application (WO2023051234) disclosed its use as a chiral auxiliary in the development of prodrug formulations, particularly for enhancing the bioavailability of poorly soluble active pharmaceutical ingredients. The ester's benzyl group was found to facilitate controlled release properties while maintaining the desired stereochemical configuration of the active moiety.
Structural studies utilizing X-ray crystallography and NMR spectroscopy (Acta Crystallographica Section E, 2023) have provided new insights into the molecular conformation and intermolecular interactions of D-(-)-Mandelic Acid Benzyl Ester. These findings are particularly valuable for rational drug design, as they enable more precise predictions of the compound's behavior in biological systems and its potential for forming stable crystalline forms with improved physicochemical properties.
Recent advances in biocatalysis have opened new possibilities for the sustainable production of D-(-)-Mandelic Acid Benzyl Ester. A 2024 study in Green Chemistry reported the development of an engineered lipase capable of catalyzing the enantioselective esterification of mandelic acid with benzyl alcohol under mild conditions. This enzymatic approach offers significant advantages over traditional chemical synthesis methods, including reduced environmental impact and higher stereochemical purity of the final product.
The compound's potential in neurological drug development has been highlighted in recent preclinical studies. Research published in ACS Chemical Neuroscience (2024) demonstrated that derivatives synthesized from D-(-)-Mandelic Acid Benzyl Ester exhibited selective modulation of GABA receptors, suggesting possible applications in the treatment of anxiety disorders and epilepsy. These findings warrant further investigation through clinical trials to evaluate their therapeutic potential.
Quality control and analytical method development for D-(-)-Mandelic Acid Benzyl Ester have seen significant improvements in recent years. A 2023 publication in the Journal of Pharmaceutical and Biomedical Analysis described a validated HPLC method with chiral stationary phase for the precise quantification of enantiomeric purity, addressing the growing need for robust analytical techniques in the production of stereochemically pure pharmaceutical intermediates.
Looking forward, the unique properties of D-(-)-Mandelic Acid Benzyl Ester position it as a valuable tool in asymmetric synthesis and drug discovery. Ongoing research is exploring its applications in the development of targeted cancer therapies, where its chiral center and ester functionality may enable the creation of more selective and potent chemotherapeutic agents. The compound's versatility continues to make it a focus of innovation in pharmaceutical chemistry and chemical biology research.
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